molecular formula C16H18N2O B11802282 1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one

1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B11802282
M. Wt: 254.33 g/mol
InChI Key: PCZUKJHFGRSEQJ-UHFFFAOYSA-N
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Description

1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C16H18N2O It is a derivative of pyridine and is characterized by the presence of a benzylamino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with benzylamine, followed by a condensation reaction with propanone. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-(benzylamino)-4-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C16H18N2O/c1-3-15(19)14-11-18-16(9-12(14)2)17-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,17,18)

InChI Key

PCZUKJHFGRSEQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)NCC2=CC=CC=C2

Origin of Product

United States

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